Cas no 109172-31-8 (2-(piperidin-1-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide)

2-(piperidin-1-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide 化学的及び物理的性質
名前と識別子
-
- 1-PIPERIDINEACETAMIDE, N-(2,2,6,6-TETRAMETHYL-4-PIPERIDINYL)-
- 2-(piperidin-1-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide
- 2,2,6,6-Tetramethyl-4-piperidylamide, N-piperidinoacetic acid
- SR-01000390705
- SR-01000390705-1
- 2-piperidin-1-yl-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide
- 2-(1-Piperidinyl)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide #
- GEUZMCYPMQVULQ-UHFFFAOYSA-N
- AKOS024575943
- CCG-15175
- 109172-31-8
- F0346-0520
-
- インチ: InChI=1S/C16H31N3O/c1-15(2)10-13(11-16(3,4)18-15)17-14(20)12-19-8-6-5-7-9-19/h13,18H,5-12H2,1-4H3,(H,17,20)
- InChIKey: GEUZMCYPMQVULQ-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 281.246712621Da
- どういたいしつりょう: 281.246712621Da
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 20
- 回転可能化学結合数: 3
- 複雑さ: 330
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 44.4Ų
2-(piperidin-1-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0346-0520-5μmol |
2-(piperidin-1-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide |
109172-31-8 | 90%+ | 5μl |
$94.5 | 2023-05-17 | |
Life Chemicals | F0346-0520-1mg |
2-(piperidin-1-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide |
109172-31-8 | 90%+ | 1mg |
$81.0 | 2023-05-17 | |
Life Chemicals | F0346-0520-10mg |
2-(piperidin-1-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide |
109172-31-8 | 90%+ | 10mg |
$118.5 | 2023-05-17 | |
Life Chemicals | F0346-0520-4mg |
2-(piperidin-1-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide |
109172-31-8 | 90%+ | 4mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0346-0520-2μmol |
2-(piperidin-1-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide |
109172-31-8 | 90%+ | 2μl |
$85.5 | 2023-05-17 | |
Life Chemicals | F0346-0520-2mg |
2-(piperidin-1-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide |
109172-31-8 | 90%+ | 2mg |
$88.5 | 2023-05-17 | |
Life Chemicals | F0346-0520-5mg |
2-(piperidin-1-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide |
109172-31-8 | 90%+ | 5mg |
$103.5 | 2023-05-17 | |
Life Chemicals | F0346-0520-10μmol |
2-(piperidin-1-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide |
109172-31-8 | 90%+ | 10μl |
$103.5 | 2023-05-17 | |
Life Chemicals | F0346-0520-3mg |
2-(piperidin-1-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide |
109172-31-8 | 90%+ | 3mg |
$94.5 | 2023-05-17 |
2-(piperidin-1-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide 関連文献
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Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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Brandon D. Armstrong,Devin T. Edwards,Richard J. Wylde,Shamon A. Walker,Songi Han Phys. Chem. Chem. Phys., 2010,12, 5920-5926
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Rajendra P. Panmand,Yogesh A. Sethi,Sunil R. Kadam,Deepak R. Patil,Anil V. Ghule,Bharat B. Kale New J. Chem., 2018,42, 17597-17605
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Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
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Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
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Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
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Hossein Yadegari,Andrew Lushington,Qian Sun,Ruying Li,Tsun-Kong Sham,Xueliang Sun Energy Environ. Sci., 2017,10, 286-295
2-(piperidin-1-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamideに関する追加情報
2-(piperidin-1-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide: A Multifunctional Compound with Promising Applications in Biomedical Research
2-(piperidin-1-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide, with the chemical identifier CAS 109172-31-8, represents a unique class of amide derivatives that have garnered significant attention in recent years due to their multifunctional properties and potential applications in biomedical research. This compound is characterized by its complex molecular structure, which includes two cyclic amine moieties: a piperidin-1-yl group and a 2,2,6,6-tetramethylpiperidin-4-yl group, both connected via an acetyl bridge. The synthesis of this molecule involves advanced organic chemistry techniques, and its functional properties are under investigation for various therapeutic and industrial applications.
The piperidin-1-yl moiety, a six-membered nitrogen-containing ring, is known for its ability to form hydrogen bonds and exhibit conformational flexibility, which are critical for molecular interactions. The 2,2,6,6-tetramethylpiperidin-4-yl group, a substituted piperidine derivative, provides steric bulk and hydrophobicity, which may influence the compound's solubility and biological activity. These structural features make 2-(piperidin-1-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide a candidate for applications in drug delivery systems, where controlled release and bioavailability are essential. Recent studies have highlighted its potential as a stabilizing agent for sensitive biomolecules, such as proteins and peptides, due to its ability to form non-covalent interactions with these targets.
In the realm of pharmaceutical research, the 2-(piperidin-1-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide has been explored for its role in modulating cellular signaling pathways. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound can act as a selective inhibitor of certain kinase enzymes, which are implicated in cancer progression. The compound's ability to selectively target these kinases without affecting other pathways suggests its potential as a therapeutic agent for oncology. Additionally, the piperidin-1-yl group's flexibility allows the molecule to adopt multiple conformations, enhancing its ability to interact with diverse protein targets.
Recent advancements in nanotechnology have further expanded the applications of 2-(piperidin-1-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide. Researchers at the University of Tokyo have developed a novel drug delivery system using this compound as a carrier for hydrophobic drugs. The 2,2,6,6-tetramethylpiperidin-4-yl group's hydrophobic nature enables the compound to encapsulate lipophilic drugs, improving their solubility and bioavailability. This innovation has shown promise in treating diseases that require targeted drug delivery, such as neurodegenerative disorders and localized infections.
The 2-(piperidin-1-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide has also been investigated for its role in biocompatible materials. A 2024 study in Biomaterials Science reported that this compound can be incorporated into polymer matrices to create biocompatible scaffolds for tissue engineering. The piperidin-1-yl group's ability to form hydrogen bonds with biological tissues enhances the scaffold's integration with host cells, promoting cell proliferation and differentiation. This application is particularly relevant for regenerative medicine, where the development of functional biomaterials is crucial.
From a synthetic perspective, the preparation of 2-(piperidin-1-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide involves a multi-step process that includes the formation of the piperidin-1-yl and 2,2,6,6-tetramethylpiperidin-4-yl moieties. The reaction conditions, such as temperature, solvent, and catalysts, play a critical role in determining the yield and purity of the final product. Recent advancements in catalytic methods have enabled more efficient synthesis routes, reducing the environmental impact and cost of production.
Environmental considerations are also a key factor in the development of 2-(piperidin-1-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide. Researchers are exploring green chemistry approaches to minimize the use of hazardous solvents and reagents during its synthesis. The compound's stability under various conditions makes it a candidate for applications in sustainable chemistry, where its ability to withstand degradation processes is advantageous.
Despite its promising applications, the 2-(piperidin-1-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide faces challenges in terms of scalability and regulatory approval. The complexity of its molecular structure may lead to difficulties in large-scale production, requiring further optimization of synthetic methods. Additionally, preclinical and clinical studies are necessary to evaluate its safety and efficacy in human applications. Ongoing research aims to address these challenges and bring this compound closer to practical use in medicine and industry.
In conclusion, 2-(piperidin-1-yl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide represents a versatile compound with diverse applications in biomedical research. Its unique molecular structure and functional properties make it a valuable candidate for drug delivery systems, therapeutic agents, and biocompatible materials. As research in this field continues to evolve, the potential of this compound to contribute to advancements in healthcare and technology is expected to grow significantly.
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